3-Amino-1H-pyrrolo[3,2-c]pyridin-6-ol is a heterocyclic compound characterized by its unique fused ring structure that incorporates both pyrrole and pyridine moieties. Its molecular formula is C7H7N3O, indicating the presence of seven carbon atoms, seven hydrogen atoms, three nitrogen atoms, and one oxygen atom. This compound is notable for its potential applications in medicinal chemistry, particularly in drug design and development due to its biological activity against various targets.
This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities. The classification of 3-amino-1H-pyrrolo[3,2-c]pyridin-6-ol as a pyrrolopyridine derivative places it among compounds that exhibit significant pharmacological properties, including anticancer and antimicrobial activities. The structural features of this compound make it an interesting candidate for further exploration in synthetic and medicinal chemistry .
The synthesis of 3-amino-1H-pyrrolo[3,2-c]pyridin-6-ol typically involves multi-step organic synthesis techniques. A common approach includes the cyclization of appropriate precursors under controlled conditions. Key steps may involve:
Reaction conditions such as temperature control and solvent choice play crucial roles in optimizing yield and purity. Techniques like chromatography are commonly employed for purification purposes .
The molecular structure of 3-amino-1H-pyrrolo[3,2-c]pyridin-6-ol features a pyrrolo-pyridine core with an amino group at the 3-position and a hydroxyl group at the 6-position. The key structural data includes:
The unique arrangement of these functional groups contributes to its potential biological activity and reactivity in chemical reactions .
3-Amino-1H-pyrrolo[3,2-c]pyridin-6-ol can participate in various chemical reactions:
The outcomes of these reactions depend heavily on the specific reagents and conditions employed, leading to a variety of derivatives with distinct properties .
The mechanism of action for 3-amino-1H-pyrrolo[3,2-c]pyridin-6-ol is primarily linked to its interactions with biological molecules. The compound can bind to specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. This binding capability allows it to influence various biochemical pathways, which could lead to therapeutic effects in disease contexts such as cancer or infectious diseases .
The physical properties of 3-amino-1H-pyrrolo[3,2-c]pyridin-6-ol include:
Chemical properties include:
Quantitative analyses such as melting point determination and spectroscopic methods (NMR, IR) are essential for characterizing this compound accurately .
3-Amino-1H-pyrrolo[3,2-c]pyridin-6-ol has several significant applications in scientific research:
Research continues to explore its potential as a pharmacophore in drug design due to its promising biological activities against various targets .
The pyrrolo[3,2-c]pyridine scaffold represents a privileged heterocyclic system in kinase inhibitor drug discovery due to its structural mimicry of purine nucleobases and versatile binding capabilities. This bicyclic framework enables high-affinity interactions with kinase ATP-binding sites through multiple hydrogen bonding and hydrophobic contacts [3]. Kinase inhibition remains a cornerstone of targeted cancer therapy, and pyrrolopyridine-based compounds have yielded clinically significant agents. For example, Pexidartinib (PLX3397), featuring a pyrrolopyridine core, is an FDA-approved CSF1R inhibitor for tenosynovial giant cell tumors [7]. Similarly, Vemurafenib incorporates a related heterocyclic scaffold to target BRAF kinase in melanoma [3].
Recent studies demonstrate that pyrrolo[3,2-c]pyridine derivatives exhibit remarkable selectivity profiles against kinase families. Molecular hybridization strategies have successfully merged this scaffold with pharmacophores from known inhibitors to enhance potency. In the development of CSF1R inhibitors, researchers combined the pyrrolo[2,3-d]pyrimidine nucleus (structurally analogous to pyrrolo[3,2-c]pyridine) with dipyridine fragments from Pexidartinib, yielding compounds with low-nanomolar enzymatic activity [7]. This approach capitalizes on the scaffold’s ability to occupy the hinge region of kinases while accommodating structural modifications to optimize selectivity and pharmacokinetic properties.
Table 1: Kinase Inhibitors Featuring Pyrrolopyridine-Related Scaffolds
Compound | Core Structure | Primary Target | Clinical/Research Status | Key Reference |
---|---|---|---|---|
Pexidartinib | Pyrrolo[2,3-b]pyridine | CSF1R | FDA-approved | [7] |
Vemurafenib | Pyrrolo[3,2-b]pyridine | BRAF V600E | FDA-approved | [3] |
Novel ACC1 Inhibitor | Pyrrolo[3,2-b]pyridine | Acetyl-CoA carboxylase 1 | Preclinical | [2] |
PLK1 Inhibitor (IIP0943) | Pyrimidine-Benzothiophene | Polo-like kinase 1 | Preclinical (5.1 nM potency) | [9] |
The scaffold’s bioisosteric relationship with indole and purine systems enhances its druglikeness, as evidenced by favorable ADMET properties of derived compounds. Computational studies using generative pharmacophore models like TransPharmer have further validated the scaffold’s potential for novel inhibitor design, enabling scaffold-hopping to discover structurally distinct kinase inhibitors with retained bioactivity [9].
3-Amino-1H-pyrrolo[3,2-c]pyridin-6-ol (CAS: 53412516; C~7~H~7~N~3~O) possesses distinctive structural characteristics that define its pharmacophoric potential. The compound features a bicyclic system with hydrogen bond donor (HBD) and acceptor (HBA) sites strategically positioned for molecular recognition:
The tautomeric equilibrium between 6-hydroxy and 6-oxo forms further enhances its interaction versatility. This dual-state capability allows adaptation to diverse binding environments, a feature exploited in kinase inhibitor design where molecular flexibility improves target engagement [4]. X-ray crystallographic analyses of analogous compounds reveal that the 3-amino group participates in critical hydrogen bonding networks with kinase backbone atoms, while the fused ring system maintains optimal orientation of substituents for hydrophobic pocket occupation [7].
Table 2: Pharmacophoric Feature Analysis of 3-Amino-1H-pyrrolo[3,2-c]pyridin-6-ol
Structural Feature | Pharmacophoric Role | Potential Interaction Type | Biological Significance |
---|---|---|---|
6-Hydroxy Group | HBD/HBA dual functionality | Hydrogen bonding with kinase activation loop | Mimics ATP ribose interactions |
3-Amino Group | Hydrogen bond donor | Hinge region binding | Anchoring to kinase catalytic domain |
Pyrrole NH | Hydrogen bond donor | Salt bridge formation | Enhanced binding specificity |
Bicyclic System | Planar hydrophobic surface | π-π stacking with hydrophobic residues | Complementary to ATP-binding cleft |
Tautomeric Equilibrium | Molecular adaptability | Dual-state binding | Increased target engagement versatility |
The compound’s structural resemblance to guanine derivatives positions it as a purine bioisostere. Comparative studies with 3,7-dideazaguanine (6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one) highlight the critical importance of the 3-amino/6-hydroxy substitution pattern. While 3,7-dideazaguanine showed no significant biological activity in antitumor or antiviral assays, the distinct electronic distribution and hydrogen bonding capacity of 3-amino-1H-pyrrolo[3,2-c]pyridin-6-ol may enable unique target interactions [4]. Docking simulations of similar scaffolds demonstrate binding mode stabilization through three key hydrogen bonds: 1) between the 3-amino group and a kinase hinge region carbonyl, 2) the pyrrole NH and an aspartate residue, and 3) the 6-hydroxy group with a conserved glutamate side chain [7] [9].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6